PD 0220245

CXCR1 CXCR2 Dual Antagonist

PD 0220245 (CAS: 239094-97-4, hydrochloride salt CAS: 640736-79-4) is a synthetic small-molecule antagonist belonging to the 2-amino-3-heteroaryl-quinoxaline class. It functions as a non-peptide inhibitor of the interleukin-8 (IL-8) receptors CXCR1 and CXCR2 , with a molecular weight of 505.53 g/mol for the free base.

Molecular Formula C24H28Cl4N4S2
Molecular Weight 578.4 g/mol
Cat. No. B2924208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 0220245
Molecular FormulaC24H28Cl4N4S2
Molecular Weight578.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCNC1=NC2=CC(=C(C=C2N=C1C3=CC=C(S3)C4=CC=CS4)Cl)Cl.Cl.Cl
InChIInChI=1S/C24H26Cl2N4S2.2ClH/c1-3-30(4-2)12-6-5-11-27-24-23(22-10-9-21(32-22)20-8-7-13-31-20)28-18-14-16(25)17(26)15-19(18)29-24;;/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,27,29);2*1H
InChIKeyIBVKFSQIGWJQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PD 0220245: A Dual CXCR1/CXCR2 Antagonist for Interleukin-8 Receptor Inhibition Studies


PD 0220245 (CAS: 239094-97-4, hydrochloride salt CAS: 640736-79-4) is a synthetic small-molecule antagonist belonging to the 2-amino-3-heteroaryl-quinoxaline class [1]. It functions as a non-peptide inhibitor of the interleukin-8 (IL-8) receptors CXCR1 and CXCR2 [2], with a molecular weight of 505.53 g/mol for the free base . The compound is characterized by a bis-thiophene heteroaryl substituent at the quinoxaline 3-position, which is critical for its dual receptor antagonism profile [1].

Why PD 0220245 Cannot Be Substituted with Other CXCR1/2 Antagonists Without Altering Experimental Outcomes


Within the CXCR1/2 antagonist landscape, compounds differ markedly in their receptor selectivity profiles, potencies, and functional effects. For instance, SB225002 exhibits >150-fold selectivity for CXCR2 over CXCR1 [1], whereas PD 0220245 acts as a dual inhibitor of both receptors [2]. This distinction is critical: experimental models requiring simultaneous blockade of both CXCR1 and CXCR2 pathways—such as those investigating IL-8-driven neutrophil migration or tumor angiogenesis—will yield divergent results if a CXCR2-selective analog is used [2]. Furthermore, even within the same quinoxaline series, minor structural variations lead to significant potency differences (e.g., PD 0210293 vs. PD 0220245) [3], underscoring that generic substitution is not scientifically defensible.

PD 0220245 Quantitative Evidence Guide: Comparator-Based Performance Data for Procurement Decisions


Dual CXCR1/CXCR2 Antagonism vs. SB225002 CXCR2 Selectivity

PD 0220245 inhibits both CXCR1 and CXCR2, contrasting with SB225002, which is >150-fold selective for CXCR2 [1]. This dual inhibition profile makes PD 0220245 the superior choice for studies requiring complete blockade of IL-8-mediated signaling through both receptors [2].

CXCR1 CXCR2 Dual Antagonist Inflammation Cancer

IL-8 Receptor Binding Potency: PD 0220245 vs. PD 0210293

In a direct SAR comparison, PD 0220245 (13r) exhibited an IC50 of 110 nM for inhibiting IL-8 binding to its receptor, while the closely related analog PD 0210293 (13y) showed a slightly lower IC50 of 90 nM [1]. Both compounds were optimized from the same chemical series, but the bis-thiophene substituent in PD 0220245 confers a distinct potency profile [1].

IL-8 CXCR1 CXCR2 Binding Assay Quinoxaline

Functional Neutrophil Chemotaxis Inhibition: PD 0220245 vs. PD 0210293

PD 0220245 inhibited IL-8-mediated neutrophil chemotaxis with an IC50 of 170 nM, whereas the close analog PD 0210293 showed an IC50 of 200 nM [1]. This indicates that PD 0220245 is slightly more potent in the functional chemotaxis assay despite having a higher binding IC50, suggesting possible differences in cellular activity or receptor engagement dynamics [1].

Neutrophil Chemotaxis IL-8 Functional Assay Inflammation

Optimized Potency vs. Initial Screening Hit PD 068238

PD 0220245 represents a >27-fold improvement in IL-8 receptor binding potency compared to the initial mass-screening hit PD 068238, which had an IC50 of 3.0 μM (3000 nM) [1]. This optimization was achieved through systematic SAR exploration of the 2-amino-3-heteroaryl-quinoxaline scaffold [1].

SAR Lead Optimization Quinoxaline IL-8 Potency Improvement

PD 0220245: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Dual CXCR1/CXCR2 Pathway Investigation in Inflammatory Disease Models

Due to its balanced dual antagonism of CXCR1 and CXCR2 [1], PD 0220245 is the compound of choice for dissecting IL-8-driven signaling in neutrophils and other immune cells. Studies requiring complete blockade of both receptor subtypes—such as those modeling acute respiratory distress syndrome (ARDS) or chronic obstructive pulmonary disease (COPD)—will benefit from PD 0220245 over CXCR2-selective agents like SB225002 [2].

Functional Neutrophil Migration Studies in Inflammation Research

With a chemotaxis inhibition IC50 of 170 nM [1], PD 0220245 is well-suited for in vitro assays examining neutrophil polarization, migration, and uropod retraction in response to IL-8 gradients. Its functional potency in blocking chemotaxis makes it a reliable tool for studying the cellular mechanics of inflammation.

Benchmarking IL-8 Receptor Antagonists in SAR and Lead Optimization Programs

As a structurally characterized quinoxaline derivative with defined binding (110 nM) and functional (170 nM) IC50 values [1], PD 0220245 serves as a valuable reference standard for SAR studies. Its 27-fold potency improvement over the initial hit PD 068238 [1] exemplifies successful lead optimization and provides a benchmark for evaluating new IL-8 receptor antagonist candidates.

In Vitro Investigation of Tumor Microenvironment IL-8 Signaling

Given the established role of IL-8 in tumor angiogenesis and progression [2], PD 0220245's dual receptor blockade is applicable in oncology research. It can be used to study the contribution of CXCR1/2 signaling to cancer cell proliferation, migration, and immune evasion in cell-based models, particularly where simultaneous inhibition of both receptors is mechanistically informative.

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